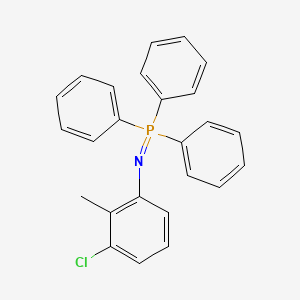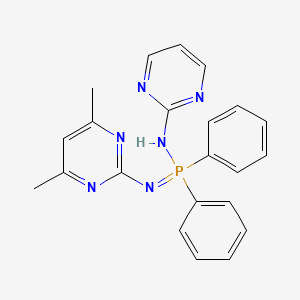![molecular formula C28H24N4O3P2 B4329282 diphenyl [diphenyl(pyrimidin-2-ylamino)phosphoranylidene]amidophosphate](/img/structure/B4329282.png)
diphenyl [diphenyl(pyrimidin-2-ylamino)phosphoranylidene]amidophosphate
Descripción general
Descripción
Diphenyl [diphenyl(pyrimidin-2-ylamino)phosphoranylidene]amidophosphate, also known as PP2A inhibitor, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of effects on biochemical and physiological processes, making it a valuable tool for researchers in various fields of study.
Mecanismo De Acción
The mechanism of action of diphenyl [diphenyl(pyrimidin-2-ylamino)phosphoranylidene]amidophosphate involves its binding to the catalytic subunit of diphenyl [diphenyl(pyrimidin-2-ylamino)phosphoranylidene]amidophosphate, which prevents the enzyme from dephosphorylating its substrates. This results in the accumulation of phosphorylated proteins in the cell, which can lead to changes in cellular processes such as cell division and apoptosis.
Biochemical and Physiological Effects
Diphenyl [diphenyl(pyrimidin-2-ylamino)phosphoranylidene]amidophosphate has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. It has also been found to modulate the activity of various signaling pathways such as the PI3K/Akt and MAPK/ERK pathways. Additionally, diphenyl [diphenyl(pyrimidin-2-ylamino)phosphoranylidene]amidophosphate has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of diphenyl [diphenyl(pyrimidin-2-ylamino)phosphoranylidene]amidophosphate is its potency as a diphenyl [diphenyl(pyrimidin-2-ylamino)phosphoranylidene]amidophosphate inhibitor. This makes it a valuable tool for researchers studying cellular processes that are regulated by this enzyme. However, diphenyl [diphenyl(pyrimidin-2-ylamino)phosphoranylidene]amidophosphate also has some limitations for lab experiments. It has been found to be cytotoxic at high concentrations, which can limit its use in certain experiments. Additionally, its effects on cellular processes can be complex and context-dependent, which can make it difficult to interpret results from experiments using this compound.
Direcciones Futuras
There are many future directions for research on diphenyl [diphenyl(pyrimidin-2-ylamino)phosphoranylidene]amidophosphate. One area of interest is its potential as a therapeutic agent for cancer treatment. Its ability to induce apoptosis in cancer cells makes it a promising candidate for further study in this area. Additionally, the complex effects of diphenyl [diphenyl(pyrimidin-2-ylamino)phosphoranylidene]amidophosphate on cellular processes suggest that there may be other as-yet undiscovered applications for this compound in scientific research. Further studies are needed to fully understand the potential of diphenyl [diphenyl(pyrimidin-2-ylamino)phosphoranylidene]amidophosphate and its mechanism of action.
In conclusion, diphenyl [diphenyl(pyrimidin-2-ylamino)phosphoranylidene]amidophosphate is a valuable tool for scientific research due to its potent inhibition of diphenyl [diphenyl(pyrimidin-2-ylamino)phosphoranylidene]amidophosphate and its wide range of effects on biochemical and physiological processes. Its synthesis method is well-established, and its potential applications in cancer treatment and other areas of research make it an exciting area for future study.
Aplicaciones Científicas De Investigación
Diphenyl [diphenyl(pyrimidin-2-ylamino)phosphoranylidene]amidophosphate has been extensively studied for its potential applications in scientific research. It has been found to be a potent inhibitor of protein phosphatase 2A (diphenyl [diphenyl(pyrimidin-2-ylamino)phosphoranylidene]amidophosphate), which is a key enzyme involved in many cellular processes such as cell division, DNA replication, and apoptosis. By inhibiting diphenyl [diphenyl(pyrimidin-2-ylamino)phosphoranylidene]amidophosphate, diphenyl [diphenyl(pyrimidin-2-ylamino)phosphoranylidene]amidophosphate can alter these cellular processes and provide insights into their mechanisms of action.
Propiedades
IUPAC Name |
N-[diphenoxyphosphorylimino(diphenyl)-λ5-phosphanyl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N4O3P2/c33-37(34-24-14-5-1-6-15-24,35-25-16-7-2-8-17-25)32-36(26-18-9-3-10-19-26,27-20-11-4-12-21-27)31-28-29-22-13-23-30-28/h1-23H,(H,29,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VECZGWIBACEIFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(N=P(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=NC=CC=N4)OC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N4O3P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diphenyl [diphenyl(pyrimidin-2-ylamino)phosphoranylidene]amidophosphate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-(acetylamino)-3-oxobutyl]phenyl {[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetate](/img/structure/B4329201.png)
![4-bromo-2-[(1H-indazol-7-ylamino)methyl]phenol](/img/structure/B4329205.png)
![8-(4-butylphenyl)-1,3-dimethyl-7-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4329215.png)


![N-[diphenyl(pyridin-4-ylamino)phosphoranylidene]benzamide](/img/structure/B4329250.png)
![N-[(diphenylphosphoryl)(4-nitrophenyl)methyl]-6-methylpyridin-2-amine](/img/structure/B4329258.png)
![tetraethyl [quinoxaline-2,3-diylbis(methylene)]bis(phosphonate)](/img/structure/B4329268.png)




![2-(4-chlorophenyl)-3-cyano-1-(3-methoxybenzoyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoline-3-carboxamide](/img/structure/B4329293.png)
![4-{4-[(2-fluorobenzyl)oxy]phenyl}-3-(4-methoxyphenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B4329300.png)